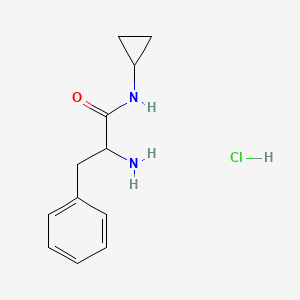
2-amino-N-cyclopropyl-3-phenylpropanamide hydrochloride
Overview
Description
2-Amino-N-cyclopropyl-3-phenylpropanamide hydrochloride (2ACPP-HCl) is an organic compound with a wide range of applications in scientific research. It is a small, water-soluble molecule that is used as a substrate for various enzymes, and it is also used as a ligand in various biochemical assays. 2ACPP-HCl is a useful tool for researchers studying protein-protein interactions, enzyme kinetics, and other biological processes.
Scientific Research Applications
Antidepressant Potential
Research on similar structures has explored their potential as antidepressants. A study highlighted the synthesis and evaluation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, identifying several derivatives with notable antidepressant activity in pharmacological animal tests, surpassing established medications like imipramine and desipramine in effectiveness (Bonnaud et al., 1987).
Anticancer Agents
A study on functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, demonstrated in vitro cytotoxicity against human cancer cell lines. Some compounds showed promising cytotoxicity against ovarian and oral cancers, suggesting their potential utility in designing new anticancer agents (Kumar et al., 2009).
Material Science Applications
In material science, the synthesis of polymers and copolymers incorporating functionalized amino groups, such as the versatile method for adjusting thermoresponsivity in poly(N-isopropylacrylamide) derivatives, showcases the utility of such compounds in creating materials with specific physical properties. These materials exhibit a range of lower critical solution temperatures (LCST) that can be finely tuned for various applications (Narumi et al., 2008).
Immunological Research
The development of covalent hapten-Ficoll conjugates for the study of B lymphocyte activation demonstrates the application of similar compounds in immunology. Such conjugates serve as potent thymus-independent antigens, facilitating specific B cell stimulation in both in vivo and in vitro settings (Inman, 1975).
Environmental Applications
In environmental science, the investigation into the reaction products of pharmaceuticals like atenolol with hypochlorite under wastewater disinfection conditions highlights the relevance of related compounds in understanding the fate of pharmaceuticals in water treatment processes. This research sheds light on the formation of potentially toxic chlorination products and their environmental impacts (DellaGreca et al., 2009).
properties
IUPAC Name |
2-amino-N-cyclopropyl-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11(12(15)14-10-6-7-10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPMVZKXQCEBAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopropyl-3-phenylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)

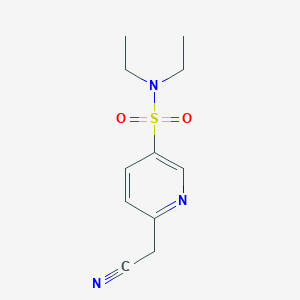
![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)
![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)
![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)
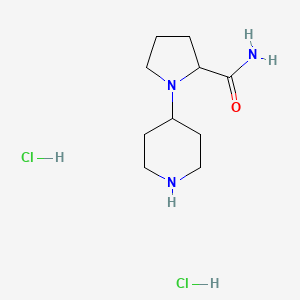
![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)

![3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520420.png)
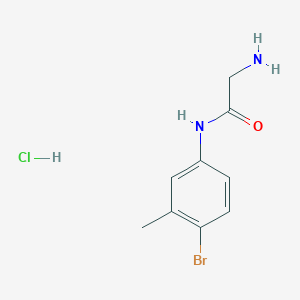
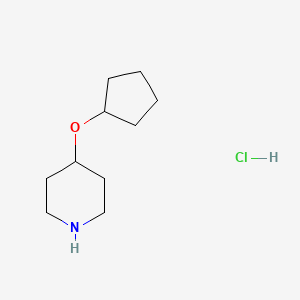

![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)